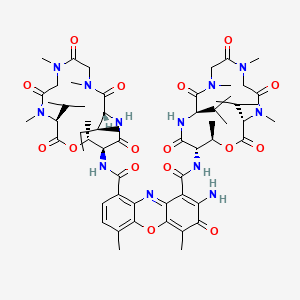
Actinomycin F1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinomycin F1 is a chromopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces chrysomallus. Actinomycin F1 intercalates into the minor groove of DNA and binds to topoisomerase II, leading to the inhibition of DNA replication and RNA and protein synthesis. (NCI04)
Wissenschaftliche Forschungsanwendungen
DNA Intercalation and Topoisomerase II Binding
Actinomycin F1, a chromopeptide antineoplastic antibiotic, functions by intercalating into the minor groove of DNA and binding to topoisomerase II. This interaction leads to the inhibition of DNA replication, RNA, and protein synthesis, making it an important agent in scientific research related to DNA dynamics and cancer therapy (2020).
Mechanisms in Cancer Cell Apoptosis
Research indicates that Actinomycin D, a well-known clinical antitumor drug closely related to Actinomycin F1, induces apoptosis in cancer cells through Fas- and mitochondria-mediated pathways. This finding is significant for understanding the mechanisms of Actinomycin F1 in cancer cell regulation and apoptosis (Chen et al., 2013).
Anticancer Drug Design
Modifications of Actinomycin D, such as the development of peptide analogs, are being studied to enhance anticancer activities and reduce cytotoxicity. These advancements are directly relevant to the application of Actinomycin F1 in scientific research and drug development (Yang et al., 2002).
Photodynamic Therapy Applications
Actinomycin D's interaction with DNA enhances DNA photosensitization, making it a candidate for photodynamic therapy applications. This could be a promising area for Actinomycin F1 research in therapeutic interventions involving controlled DNA damage and repair mechanisms (Pan et al., 2001).
G-Quadruplex Binding and Gene Expression
Actinomycin D has been shown to interact with oncogenic promoter G-quadruplex DNA, suggesting that Actinomycin F1 could play a role in gene expression regulation. This mechanism highlights a novel approach to cancer therapy by targeting specific DNA structures (Kang & Park, 2009).
Chiral Discrimination in Chemistry
Actinomycin D, closely related to Actinomycin F1, has been utilized as a chiral solvating agent for the enantiomeric determination of carboxylic acids, indicating potential applications in chiral chemistry and molecular recognition (Bai et al., 2019).
Structural Modifications for Anticancer Applications
Research on structural modifications of Actinomycin D provides insights into how changes in the chemical structure can affect biological activity. These findings are crucial for the development of Actinomycin F1 as an effective anticancer agent (Koba, 2005).
Eigenschaften
CAS-Nummer |
1402-44-4 |
|---|---|
Produktname |
Actinomycin F1 |
Molekularformel |
C59H84N12O16 |
Molekulargewicht |
1217.389 |
IUPAC-Name |
2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-4,6-dimethyl-3-oxo-1-N-[(3S,12R,15S,16R)-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C59H84N12O16/c1-19-29(8)42-57(82)69(16)23-36(73)67(14)25-38(75)70(17)47(27(4)5)58(83)85-32(11)43(55(80)63-42)64-52(77)34-21-20-30(9)50-45(34)61-46-39(40(60)49(76)31(10)51(46)87-50)53(78)65-44-33(12)86-59(84)48(28(6)7)71(18)37(74)24-66(13)35(72)22-68(15)56(81)41(26(2)3)62-54(44)79/h20-21,26-29,32-33,41-44,47-48H,19,22-25,60H2,1-18H3,(H,62,79)(H,63,80)(H,64,77)(H,65,78)/t29-,32+,33+,41+,42+,43-,44-,47-,48-/m0/s1 |
InChI-Schlüssel |
CQWJGMPBDQNEKC-UKCZNJPKSA-N |
SMILES |
CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC5=O)C(C)C)C)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
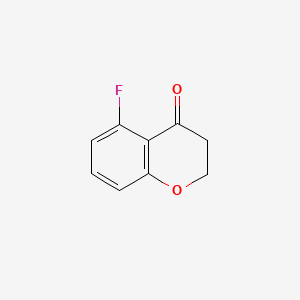

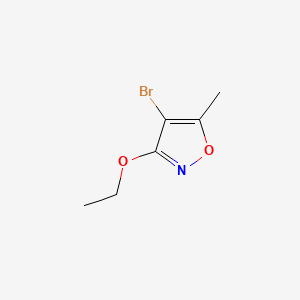
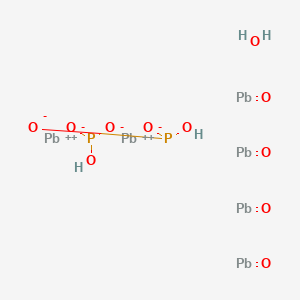
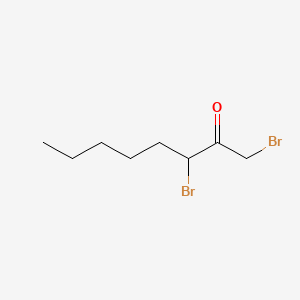
![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)
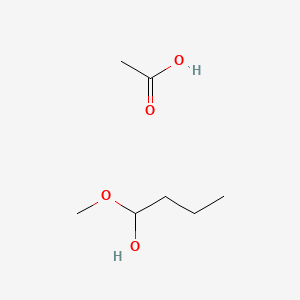
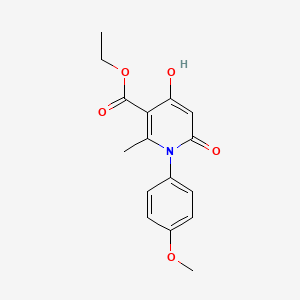
![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)